4-chloro-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile
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Overview
Description
4-chloro-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile is a heterocyclic compound with the molecular formula C8H4ClN3. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-1H-pyrrolo[3,2-c]pyridine with cyanogen bromide in the presence of a base . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods often incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-chloro-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4-chloro-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-chloro-1H-pyrrolo[2,3-b]pyridine: Another heterocyclic compound with similar structural features but different biological activities.
7-azaindole: A related compound used in pharmaceutical research.
Uniqueness
4-chloro-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile is unique due to its specific substitution pattern and the presence of a nitrile group, which can influence its reactivity and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H4ClN3 |
---|---|
Molecular Weight |
177.59 g/mol |
IUPAC Name |
4-chloro-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile |
InChI |
InChI=1S/C8H4ClN3/c9-8-6-1-2-11-7(6)5(3-10)4-12-8/h1-2,4,11H |
InChI Key |
MMKMHIHTFUKFOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C1C(=NC=C2C#N)Cl |
Origin of Product |
United States |
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